3-(Naphthalen-1-yl)propan-1-amine
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Overview
Description
3-(Naphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C13H15N It consists of a naphthalene ring attached to a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)propan-1-amine typically involves the reaction of naphthalene with a suitable propanamine derivative. One common method is the reductive amination of 3-(Naphthalen-1-yl)propanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylpropanone, while reduction could produce naphthalen-1-ylpropanol .
Scientific Research Applications
3-(Naphthalen-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-(Naphthalen-1-yl)propan-1-amine hydrochloride: A hydrochloride salt form of the compound with similar properties but different solubility and stability characteristics.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: A structurally related compound with different functional groups, leading to varied chemical and biological properties.
Uniqueness: this compound is unique due to its specific structural arrangement, which allows for versatile chemical modifications and applications in various fields. Its naphthalene ring provides aromatic stability, while the propanamine chain offers functional flexibility .
Properties
IUPAC Name |
3-naphthalen-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNSJJCXHBHYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456148 |
Source
|
Record name | 3-(naphthalen-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24781-50-8 |
Source
|
Record name | 3-(naphthalen-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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